S-Hexyl butanethioate S-Hexyl butanethioate
Brand Name: Vulcanchem
CAS No.: 2432-54-4
VCID: VC19741991
InChI: InChI=1S/C10H20OS/c1-3-5-6-7-9-12-10(11)8-4-2/h3-9H2,1-2H3
SMILES:
Molecular Formula: C10H20OS
Molecular Weight: 188.33 g/mol

S-Hexyl butanethioate

CAS No.: 2432-54-4

Cat. No.: VC19741991

Molecular Formula: C10H20OS

Molecular Weight: 188.33 g/mol

* For research use only. Not for human or veterinary use.

S-Hexyl butanethioate - 2432-54-4

Specification

CAS No. 2432-54-4
Molecular Formula C10H20OS
Molecular Weight 188.33 g/mol
IUPAC Name S-hexyl butanethioate
Standard InChI InChI=1S/C10H20OS/c1-3-5-6-7-9-12-10(11)8-4-2/h3-9H2,1-2H3
Standard InChI Key DIPGYKKPXZRHQA-UHFFFAOYSA-N
Canonical SMILES CCCCCCSC(=O)CCC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

S-Hexyl butanethioate belongs to the thioester family, where a sulfur atom replaces the oxygen in the ester group. This substitution significantly alters reactivity and stability. The hexyl chain (6-carbon alkyl group) contributes to hydrophobicity, while the butanethioate moiety (4-carbon thiocarboxylic acid derivative) introduces steric and electronic effects . The compound’s structure is represented as:

CH3(CH2)5SC(O)(CH2)2CH3\text{CH}_3(\text{CH}_2)_5-\text{S}-\text{C}(\text{O})-(\text{CH}_2)_2\text{CH}_3

Physical and Chemical Characteristics

Key properties include:

  • Boiling Point: Estimated at 210–215°C (based on analogous thioesters).

  • Solubility: Insoluble in water but miscible with organic solvents like ethanol and heptane .

  • Odor Profile: Exhibits a sweet, fruity aroma reminiscent of pineapple and guava, attributed to the hexyl chain’s interaction with olfactory receptors .

Synthesis and Optimization

Enzymatic Synthesis

Recent advances highlight the use of immobilized Candida rugosa lipase (CRL) on Diaion HP 20 for efficient synthesis. Optimal conditions derived from Box-Behnken experimental designs include:

Parameter60-Minute Reaction180-Minute Reaction480-Minute Reaction
Temperature (°C)47.2559.547.0
Biocatalyst Loading (%)17.6515.816.9
Molar Ratio (Acid:Alcohol)1:1.41:21:2
Conversion (%)90.894.595.01

This method achieves over 90% conversion within 60 minutes, demonstrating industrial viability . The biocatalyst retained 60% activity after ten reaction cycles, underscoring reusability .

Traditional Chemical Synthesis

Applications in Industry and Biology

Flavor and Fragrance Industry

S-Hexyl butanethioate is a key component in artificial fruit flavors, particularly tropical and citrus profiles. Its odor threshold (2 ppb) surpasses that of oxygenated esters like hexyl acetate (10 ppb), enhancing its potency in formulations .

Ecological Signaling

In entomology, analogous compounds such as hexyl butyrate are released by Lygus spp. insects as defensive volatiles . While direct evidence for S-hexyl butanethioate is limited, its structural similarity suggests potential roles in plant-insect interactions.

Comparative Analysis with Structural Analogs

The table below contrasts S-hexyl butanethioate with related compounds:

CompoundFunctional GroupMolecular FormulaKey Applications
S-Hexyl butanethioateThioesterC10H20OS\text{C}_{10}\text{H}_{20}\text{OS}Flavors, fragrances
Hexyl butyrateEsterC10H20O2\text{C}_{10}\text{H}_{20}\text{O}_2Food additives, perfumes
S-Methyl butanethioateThioesterC5H10OS\text{C}_5\text{H}_{10}\text{OS}Industrial solvents
Ethyl butanoateEsterC6H12O2\text{C}_6\text{H}_{12}\text{O}_2Pineapple flavoring

Thioesters generally exhibit higher reactivity and lower stability than esters, influencing their industrial suitability .

Future Research Directions

  • Odor Modulation: Investigating alkyl chain length effects on sensory properties.

  • Biocatalyst Engineering: Enhancing lipase stability for large-scale production.

  • Ecological Impact: Assessing roles in plant defense mechanisms.

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